Plévitrexed

Vue d'ensemble

Description

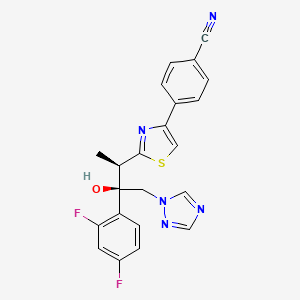

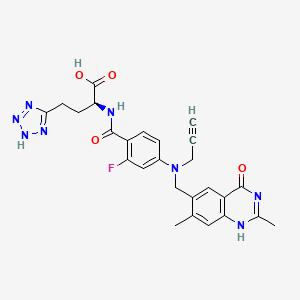

Plevitrexed is an orally bioavailable, small molecule, non-polyglutamatable, antifolate quinazoline derivative thymidine synthetase inhibitor with potential antineoplastic activity . It is currently under investigation for use/treatment in pancreatic cancer, solid tumors, gastric cancer, lung cancer, and colorectal cancer .

Molecular Structure Analysis

The molecular formula of Plevitrexed is C26H25FN8O4 . The average mass is 532.526 Da and the monoisotopic mass is 532.198303 Da . For a detailed molecular structure, you may refer to resources like ChemSpider .Physical and Chemical Properties Analysis

Plevitrexed has 10 hydrogen bond acceptors and 4 hydrogen bond donors . More detailed physical and chemical properties might be available in resources like ChemSpider .Applications De Recherche Scientifique

Traitement du cancer

Le Plévitrexed est un médicament à petite molécule qui cible la TYMS (thymidylate synthase), une enzyme clé de la synthèse de l'ADN . Il est principalement utilisé dans le traitement de divers types de cancers. Le médicament agit en inhibant la TYMS, empêchant ainsi les cellules cancéreuses de se diviser et de se développer .

Traitement des néoplasmes

Les néoplasmes sont des croissances tissulaires anormales qui peuvent être bénignes ou malignes. Le this compound a été utilisé dans le traitement des néoplasmes, offrant une option thérapeutique pour la gestion de ces affections .

Troubles du système digestif

Le this compound a été indiqué pour le traitement des troubles du système digestif. En ciblant la TYMS, il peut aider à gérer la croissance cellulaire anormale associée à ces troubles .

Endocrinologie et maladies métaboliques

Le this compound a des applications potentielles dans le domaine de l'endocrinologie et des maladies métaboliques. Bien que les mécanismes exacts ne soient pas entièrement compris, la capacité du médicament à inhiber la TYMS peut jouer un rôle dans la gestion de ces affections .

Néoplasmes abdominaux

Le this compound a été utilisé dans le traitement des néoplasmes abdominaux. Ce sont des tumeurs qui se produisent dans l'abdomen et peuvent être bénignes ou malignes .

Cancer colorectal

Le this compound a montré une efficacité dans le traitement du cancer colorectal. Il s'agit d'un type courant de cancer qui débute dans le côlon ou le rectum .

Carcinome des trompes de Fallope

Le this compound a été utilisé dans le traitement du carcinome des trompes de Fallope, un type rare de cancer qui débute dans les trompes de Fallope .

Cancer de l'ovaire

Le this compound a été utilisé dans un essai clinique de phase II pour le traitement du cancer de l'ovaire. L'essai a évalué l'efficacité et la tolérabilité du this compound administré en monothérapie ou en association avec le Topotécan .

Orientations Futures

Plevitrexed has been granted orphan drug designation for the treatment of ovarian and gastric cancers . It has undergone a single Phase 2 clinical trial (NCT00014690) for epithelial ovarian, fallopian tube, and peritoneal cancers . Future research may focus on its potential in treating these and other types of cancer.

Mécanisme D'action

Target of Action

Plevitrexed is a small molecule that primarily targets Thymidylate Synthase (TYMS) . TYMS is an enzyme that plays a crucial role in DNA synthesis and repair, making it a key target for antineoplastic drugs .

Mode of Action

Plevitrexed acts as an inhibitor of TYMS . By binding to this enzyme, Plevitrexed prevents the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a critical step in DNA synthesis. This inhibition disrupts DNA replication and repair, leading to cell death .

Biochemical Pathways

The primary biochemical pathway affected by Plevitrexed is the thymidylate biosynthesis pathway . By inhibiting TYMS, Plevitrexed disrupts this pathway, leading to a decrease in thymidylate levels, which in turn leads to DNA damage and cell death .

Pharmacokinetics

The terminal half-lives in plasma, liver, kidney, spleen, and tumor were 2, 0.6, 5, 21, and 28 hours, respectively .

Result of Action

The primary result of Plevitrexed’s action is the induction of cell death in cancer cells. By inhibiting TYMS and disrupting DNA synthesis, Plevitrexed causes DNA damage that the cancer cells cannot repair, leading to cell death .

Action Environment

It is known that various factors such as ph, temperature, and the presence of other drugs can affect the action of many drugs

Analyse Biochimique

Biochemical Properties

Plevitrexed is known to interact with thymidylate synthase (TS), a crucial enzyme in the folate pathway . The inhibition of TS by Plevitrexed leads to the disruption of DNA synthesis and repair, thereby exerting its antineoplastic effects . The Ki value for isolated thymidylate synthase is 1.2 nmol/L .

Cellular Effects

Plevitrexed has shown to have significant effects on various types of cells. It is highly potent in a range of α-folate receptor-overexpressing human tumor cell lines . The drug is specifically transported into α-folate receptor-overexpressing tumors , leading to increased incorporation of 5-[^125I]-iodo-2′-deoxyuridine ([^125I]dUrd) into DNA .

Molecular Mechanism

The molecular mechanism of Plevitrexed involves the inhibition of thymidylate synthase (TS), an enzyme critical for DNA synthesis and repair . By inhibiting TS, Plevitrexed disrupts the synthesis and repair of DNA, leading to cell death .

Temporal Effects in Laboratory Settings

The temporal effects of Plevitrexed in laboratory settings are not fully documented. It is known that Plevitrexed selectively inhibits thymidylate synthase in α-folate receptor-overexpressing tumors .

Transport and Distribution

Plevitrexed is specifically transported into α-folate receptor-overexpressing tumors . This selective transport is due to the affinity of Plevitrexed for the α-folate receptor .

Propriétés

IUPAC Name |

(2S)-2-[[4-[(2,7-dimethyl-4-oxo-3H-quinazolin-6-yl)methyl-prop-2-ynylamino]-2-fluorobenzoyl]amino]-4-(2H-tetrazol-5-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25FN8O4/c1-4-9-35(13-16-11-19-22(10-14(16)2)28-15(3)29-25(19)37)17-5-6-18(20(27)12-17)24(36)30-21(26(38)39)7-8-23-31-33-34-32-23/h1,5-6,10-12,21H,7-9,13H2,2-3H3,(H,30,36)(H,38,39)(H,28,29,37)(H,31,32,33,34)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEJSCSAMMLUINT-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1CN(CC#C)C3=CC(=C(C=C3)C(=O)NC(CCC4=NNN=N4)C(=O)O)F)C(=O)NC(=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1CN(CC#C)C3=CC(=C(C=C3)C(=O)N[C@@H](CCC4=NNN=N4)C(=O)O)F)C(=O)NC(=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25FN8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10165351 | |

| Record name | Plevitrexed | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10165351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

532.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153537-73-6 | |

| Record name | Plevitrexed | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=153537-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Plevitrexed [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153537736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Plevitrexed | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06163 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NSC-696259 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=696259 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Plevitrexed | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10165351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PLEVITREXED | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9P2881C3H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-[4-(acetylsulfamoyl)phenyl]-3-(4-tert-butylphenyl)prop-2-enamide](/img/structure/B1678824.png)